molecular formula C11H19F3N2O2 B2616240 trans-3-(Boc-amino)-5-(trifluormethyl)piperidine CAS No. 1363378-12-4

trans-3-(Boc-amino)-5-(trifluormethyl)piperidine

Cat. No. B2616240
CAS RN: 1363378-12-4
M. Wt: 268.28
InChI Key: CUNVTZVWJLBPQS-YUMQZZPRSA-N
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Description

“trans-3-(Boc-amino)-5-(trifluormethyl)piperidine”, also referred to as trans-Boc-3-piperidinemethanol or Boc-protected AMTP, is a piperidine derivative . It has a molecular formula of C11H19F3N2O2 .


Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Future Directions

Piperidine derivatives have been observed to have anticancer potential, acting as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . This suggests that “trans-3-(Boc-amino)-5-(trifluormethyl)piperidine” and similar compounds may have potential applications in cancer treatment.

Mechanism of Action

Target of Action

The primary targets of Trans-3-(Boc-amino)-5-(trifluormethyl)piperidine This compound is a type of boronic ester, which are known to be valuable building blocks in organic synthesis .

Mode of Action

The exact mode of action of This compound Boronic esters, including this compound, are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The biochemical pathways affected by This compound Boronic esters are known to play a significant role in various chemical transformations, where the valuable boron moiety remains in the product .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s important to note that boronic esters are only marginally stable in water , which could potentially impact their bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Boronic esters, including this compound, are known to be valuable for various chemical transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the pH level strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used or administered could significantly impact its effectiveness and stability.

properties

IUPAC Name

tert-butyl N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVTZVWJLBPQS-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125964
Record name Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363378-12-4
Record name Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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